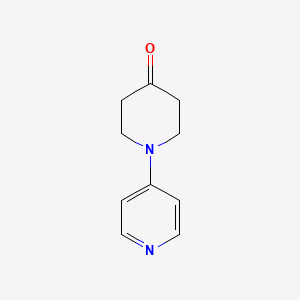

1-Pyridin-4-ylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXMUBIIZUKOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462597 | |

| Record name | 1-pyridin-4-ylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126832-81-3 | |

| Record name | 1-pyridin-4-ylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pyridin-4-ylpiperidin-4-one: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyridin-4-ylpiperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile piperidin-4-one scaffold, it serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the potential applications of this compound in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents, supported by an analysis of related signaling pathways.

Chemical Structure and Properties

This compound possesses a bicyclic structure, integrating a pyridine ring with a piperidin-4-one moiety. This unique arrangement of aromatic and saturated heterocyclic rings imparts specific chemical and physical properties that are pivotal for its role as a pharmacophore.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(Pyridin-4-yl)piperidin-4-one | - |

| CAS Number | 126832-81-3 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| Appearance | - | - |

| Boiling Point | 340.797 °C at 760 mmHg | |

| Density | 1.164 g/cm³ | |

| Solubility | - | - |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectral data for this compound and its core components.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Anticipated | - | - | Pyridine ring protons |

| Anticipated | - | - | Piperidinone ring protons (α to N) |

| Anticipated | - | - | Piperidinone ring protons (β to N) |

Note: Specific experimental ¹H NMR data for this compound was not found in the provided search results. The table indicates the expected regions for proton signals based on the structure.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Anticipated | Carbonyl carbon (C=O) |

| Anticipated | Pyridine ring carbons |

| Anticipated | Piperidinone ring carbons |

Note: Specific experimental ¹³C NMR data for this compound was not found in the provided search results. The table indicates the expected regions for carbon signals.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720 | C=O (Ketone) stretch |

| ~1600, ~1500 | C=C and C=N (Pyridine ring) stretches |

| ~2950-2850 | C-H (Aliphatic) stretches |

Note: The IR data is predicted based on characteristic absorption frequencies of the functional groups present in the molecule.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 176.095 | [M]⁺ (Molecular Ion) |

| Fragments | To be determined experimentally |

Note: The molecular ion peak corresponds to the exact mass of the compound. Fragmentation patterns would need to be determined through experimental mass spectrometry.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the provided search results, a general and widely applicable method for the synthesis of N-aryl piperidin-4-ones is the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed cross-coupling of an amine and an aryl halide.

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

dot

Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Materials:

-

4-Halopyridine (e.g., 4-chloropyridine hydrochloride)

-

Piperidin-4-one

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., Sodium tert-butoxide, Cesium carbonate)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 4-halopyridine, piperidin-4-one, palladium catalyst, phosphine ligand, and base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Development

The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds. Derivatives of this compound have shown promise as inhibitors of various enzymes, particularly kinases, and as anti-inflammatory agents.

Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine and piperidinone moieties can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of many kinases.

dot

Caption: General mechanism of kinase inhibition by this compound derivatives.

Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a major focus of drug discovery. The this compound scaffold can be modified to target key mediators of the inflammatory response. For instance, derivatives could potentially inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

Conclusion

This compound is a valuable building block for the synthesis of novel therapeutic agents. Its chemical structure offers multiple points for diversification, allowing for the fine-tuning of pharmacological properties. While specific experimental data for the parent compound is limited in the public domain, the known biological activities of its derivatives highlight the potential of this scaffold in developing new treatments for a variety of diseases, particularly in the areas of oncology and inflammatory disorders. Further research into the synthesis, characterization, and biological evaluation of a broader range of this compound derivatives is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: 1-Pyridin-4-ylpiperidin-4-one (CAS Number 126832-81-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Pyridin-4-ylpiperidin-4-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a general synthetic approach, and discusses its potential biological significance based on the activities of structurally related compounds.

Core Compound Data

| Property | Value |

| CAS Number | 126832-81-3 |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | 1-(Pyridin-4-yl)piperidin-4-one |

| Synonyms | 1-(4-Pyridyl)piperidin-4-one, 1-(Pyridin-4-yl)-4-piperidone |

Physicochemical Properties

| Property | Value |

| Density | 1.164 g/cm³ (Predicted) |

| Boiling Point | 340.797 °C at 760 mmHg (Predicted) |

| Flash Point | 159.908 °C (Predicted) |

| LogP | 0.45 (Predicted) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established methods for the formation of N-aryl piperidones. A common and effective approach is the nucleophilic aromatic substitution reaction between 4-halopyridine and piperidin-4-one.

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

-

Piperidin-4-one hydrochloride

-

4-Chloropyridine hydrochloride or 4-Fluoropyridine

-

A suitable base (e.g., triethylamine, potassium carbonate, or sodium carbonate)

-

A suitable solvent (e.g., ethanol, dimethylformamide (DMF), or acetonitrile)

Procedure:

-

To a reaction vessel, add piperidin-4-one hydrochloride and the chosen solvent.

-

Add the base to the mixture to neutralize the hydrochloride and liberate the free piperidin-4-one.

-

Add 4-halopyridine (e.g., 4-chloropyridine hydrochloride) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for a period of 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Note: The specific reaction conditions, including the choice of base, solvent, and reaction temperature, may require optimization for improved yield and purity.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the chemical structure, the expected spectral characteristics are as follows:

¹H NMR:

-

Signals corresponding to the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm).

-

Signals for the methylene protons of the piperidinone ring, likely appearing as multiplets in the aliphatic region (δ 2.0-4.0 ppm).

¹³C NMR:

-

Resonances for the carbonyl carbon of the piperidinone ring (δ > 190 ppm).

-

Signals for the carbons of the pyridine ring in the aromatic region (δ 120-150 ppm).

-

Resonances for the methylene carbons of the piperidinone ring in the aliphatic region (δ 30-60 ppm).

FT-IR:

-

A characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹.

-

C-N stretching vibrations for the aromatic and aliphatic amines.

-

C-H stretching and bending vibrations for the aromatic and aliphatic components.

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.22 g/mol ).

-

Fragmentation patterns would likely involve the cleavage of the piperidinone and pyridine rings.

Potential Biological Activity and Drug Development Applications

While specific biological studies on this compound are not extensively reported, the piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of piperidin-4-one have demonstrated a wide range of pharmacological activities, making this core structure a valuable starting point for drug discovery programs.

Potential Therapeutic Areas:

-

Anticancer: Many substituted piperidin-4-one derivatives have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial: The piperidin-4-one nucleus is present in numerous compounds with antibacterial and antifungal properties.

-

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs, and derivatives of piperidin-4-one have been explored for their potential in treating neurological and psychiatric conditions.

The presence of the pyridine ring in this compound offers additional opportunities for molecular interactions, such as hydrogen bonding and π-π stacking, which can be crucial for binding to biological targets. This compound can serve as a versatile intermediate for the synthesis of more complex molecules with tailored pharmacological profiles.[3]

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the investigation of this compound as a potential drug lead.

References

- 1. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]

An In-depth Technical Guide to 1-(Pyridin-4-yl)piperidin-4-one: Synthesis, Properties, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-4-yl)piperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry. Featuring a piperidin-4-one core, a well-established pharmacophore, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. The piperidin-4-one nucleus is present in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and antiviral to antimicrobial and anti-inflammatory.[1][2] This technical guide provides a comprehensive overview of 1-(Pyridin-4-yl)piperidin-4-one, detailing its chemical properties, outlining a robust experimental protocol for its synthesis, and exploring its therapeutic potential, with a particular focus on the inhibition of the NLRP3 inflammasome. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

The fundamental properties of 1-(Pyridin-4-yl)piperidin-4-one are crucial for its application in drug design and synthesis. While specific experimental data for this exact compound is sparse in publicly available literature, the properties of closely related analogs, such as 1-Phenylpiperidin-4-one, provide valuable reference points.

| Property | Data | Reference |

| IUPAC Name | 1-(Pyridin-4-yl)piperidin-4-one | |

| Synonyms | 1-(4-Pyridyl)-4-piperidone, N-Pyridyl-4-piperidone | |

| CAS Number | 126832-81-3 | |

| Molecular Formula | C₁₀H₁₂N₂O | |

| Molecular Weight | 176.22 g/mol | |

| Melting Point | 36.5-37.2 °C (for 1-Phenylpiperidin-4-one) | [3] |

| Boiling Point | 312.9 °C at 760 mmHg (for 1-Phenylpiperidin-4-one) | [3] |

| Density | 1.107 g/cm³ (for 1-Phenylpiperidin-4-one) | [3] |

| Canonical SMILES | C1CN(CCC1=O)C2=CC=NC=C2 |

Synthesis and Experimental Protocols

The synthesis of 1-(Pyridin-4-yl)piperidin-4-one can be efficiently achieved through nucleophilic aromatic substitution. This common and reliable method involves the reaction of a halo-pyridine with piperidin-4-one.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below, starting from commercially available precursors.

References

Molecular weight and formula of 1-Pyridin-4-ylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Pyridin-4-ylpiperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, potential synthesis strategies, and explores its putative biological significance based on related structures.

Core Compound Properties

This compound is a bicyclic compound featuring a pyridine ring linked to a piperidin-4-one moiety. Its chemical structure and properties are foundational to its potential applications in drug discovery and development.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.215 g/mol |

| Synonyms | 2,3,5,6-tetrahydro-[1,4']bipyridinyl-4-one, 1-(pyridin-4-yl)-4-piperidinone, 1-(4-pyridyl)-4-piperidone, 4-Piperidinone,1-(4-pyridinyl), 1-(pyridin-4-yl)-4-oxopiperidine |

| Physical Properties | Density: 1.164 g/cm³Boiling Point: 340.797°C at 760 mmHgFlash Point: 159.908°C |

Synthesis and Formulation

Potential Synthesis Pathway: Nucleophilic Aromatic Substitution and Cyclization

A plausible synthetic approach involves the nucleophilic aromatic substitution of a suitable pyridine derivative with a piperidin-4-one precursor, followed by cyclization.

A related synthesis for 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid involves the reaction of 4-Chloropyridine hydrochloride and ethyl isonicotinate in the presence of triethylamine in an ethanol/water solvent system, heated in a sealed tube.[1] This suggests that similar conditions could be adapted for the synthesis of the target compound.

Biological Activity and Therapeutic Potential

The piperidin-4-one scaffold is a well-established pharmacophore present in a multitude of biologically active molecules.[2] Derivatives of piperidin-4-one have demonstrated a wide range of pharmacological activities, including anticancer, anti-HIV, and antimicrobial effects.[2][3]

Putative Signaling Pathway Involvement

Given the prevalence of pyridine and piperidine moieties in kinase inhibitors and other signaling modulators, it is plausible that this compound could interact with various intracellular signaling pathways. The diagram below illustrates a generalized signaling cascade that is often targeted by small molecule inhibitors containing similar heterocyclic scaffolds.

Experimental Protocols for Biological Evaluation

To ascertain the specific biological activities of this compound, a series of in vitro and in vivo assays would be necessary. The following are generalized protocols that could be adapted for this purpose.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Its structural similarity to known bioactive compounds suggests a range of possible pharmacological activities. The synthetic and experimental frameworks provided in this guide offer a starting point for researchers to explore the therapeutic utility of this and related compounds. Further studies are warranted to fully elucidate its synthetic accessibility, biological activity, and mechanism of action.

References

1-Pyridin-4-ylpiperidin-4-one physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyridin-4-ylpiperidin-4-one is a heterocyclic compound featuring a pyridine ring linked to a piperidin-4-one moiety. This chemical structure is of significant interest in medicinal chemistry and drug discovery due to the established pharmacological importance of both the piperidine and pyridine scaffolds. Piperidin-4-one derivatives are recognized as versatile intermediates in the synthesis of a wide range of biologically active molecules, exhibiting activities such as anticancer, antiviral, and antimicrobial effects. Similarly, the pyridine ring is a common feature in many pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of general synthetic approaches and the potential biological significance of this structural class.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound (CAS No: 126832-81-3) are summarized below. These properties are crucial for its handling, characterization, and application in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 176.22 g/mol | --INVALID-LINK-- |

| Boiling Point | 340.797 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.164 g/cm³ | --INVALID-LINK-- |

| Flash Point | 159.908 °C | --INVALID-LINK-- |

Synthesis and Characterization

A plausible synthetic approach for this compound would involve the reaction of 4-aminopyridine with a suitable piperidin-4-one precursor or a related cyclization reaction. For instance, the synthesis of the related compound, 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid, involves the reaction of 4-chloropyridine hydrochloride with ethyl isonipecotate in the presence of a base.[1] This suggests that a similar nucleophilic aromatic substitution reaction could be a viable route.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of N-aryl piperidin-4-one derivatives, which could be adapted for the synthesis of this compound.

Note: This is a conceptual workflow. The specific reagents, catalysts, solvents, and reaction conditions would need to be optimized for the synthesis of this compound.

Spectral Characterization

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not currently available in the public domain. Commercial suppliers may offer this data upon request with a purchase. However, based on the chemical structure, the expected spectral characteristics can be predicted:

-

¹H NMR: Signals corresponding to the protons on the pyridine ring would be expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the piperidinone ring would likely appear as multiplets in the aliphatic region (typically δ 2.0-4.0 ppm).

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the piperidinone ring (around δ 200-210 ppm), as well as signals for the carbons of the pyridine and piperidine rings.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone would be a prominent feature, typically in the range of 1700-1725 cm⁻¹. Bands associated with C-N and aromatic C=C and C=N stretching would also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (176.22).

Biological Activity and Signaling Pathways

Specific studies on the biological activity and the involvement of this compound in signaling pathways have not been identified in the reviewed literature. However, the broader classes of molecules to which it belongs, piperidin-4-ones and pyridinones, are known to possess a wide range of pharmacological activities.[3][4][5]

The piperidin-4-one scaffold is a key pharmacophore in many compounds with demonstrated anticancer and anti-HIV activities.[3] The versatility of this core structure allows for modifications that can lead to interactions with various biological targets.

Pyridinone derivatives are also recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[4][5] They can act as hydrogen bond donors and acceptors, making them effective fragments in drug design, particularly as kinase hinge-binding motifs.

Given its structural features, this compound could potentially be investigated for its activity in various signaling pathways, particularly those involving kinases, where the pyridine and piperidinone moieties could interact with the ATP-binding site or allosteric sites. However, without experimental data, any discussion of its specific biological targets or mechanism of action remains speculative.

The following diagram illustrates a hypothetical workflow for the biological evaluation of a novel compound like this compound.

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, drawing from the well-established pharmacological profiles of both piperidin-4-ones and pyridines. While its fundamental physical properties are documented, a comprehensive understanding of this molecule is currently limited by the lack of publicly available detailed experimental data, including specific synthesis protocols, spectral characterization, and biological activity studies. This technical guide has summarized the available information and provided a framework for its potential synthesis and biological evaluation. Further research is warranted to fully elucidate the chemical and biological profile of this compound and to explore its potential as a lead compound or intermediate in drug discovery programs.

References

- 1. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. m.molbase.com [m.molbase.com]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 1-Pyridin-4-ylpiperidin-4-one

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyridin-4-ylpiperidin-4-one is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both the pyridine and piperidin-4-one scaffolds in pharmacologically active molecules. The pyridine ring is a common feature in many drugs, while the piperidin-4-one moiety serves as a versatile synthetic intermediate. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the compound. This document provides a predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are derived from established spectral data for 4-aminopyridine, N-aryl piperidin-4-ones, and general principles of spectroscopic interpretation.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine and piperidin-4-one rings. The chemical shifts are influenced by the electron-withdrawing nature of the pyridyl nitrogen and the piperidinone carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-2', H-6' (Pyridine) | ~8.2 - 8.4 | Doublet (d) | 2H |

| H-3', H-5' (Pyridine) | ~6.7 - 6.9 | Doublet (d) | 2H |

| H-2, H-6 (Piperidinone) | ~3.8 - 4.0 | Triplet (t) | 4H |

| H-3, H-5 (Piperidinone) | ~2.6 - 2.8 | Triplet (t) | 4H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbonyl carbon is expected to be the most deshielded signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4' (Pyridine) | ~150 - 152 |

| C-2', C-6' (Pyridine) | ~148 - 150 |

| C-3', C-5' (Pyridine) | ~107 - 109 |

| C-4 (Piperidinone, C=O) | ~206 - 208 |

| C-2, C-6 (Piperidinone) | ~45 - 47 |

| C-3, C-5 (Piperidinone) | ~40 - 42 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to be characterized by a strong absorption from the ketone carbonyl group and vibrations associated with the pyridine ring.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1710 - 1730 | Strong |

| C=N, C=C (Pyridine ring stretch) | ~1590 - 1610, ~1500 - 1520 | Medium to Strong |

| C-N (Aryl-Alkyl Amine) | ~1280 - 1350 | Medium |

| C-H (sp² Pyridine) | ~3010 - 3100 | Medium |

| C-H (sp³ Piperidinone) | ~2850 - 2950 | Medium |

Predicted Mass Spectrometry (MS) Data

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak and undergo characteristic fragmentation patterns involving both the piperidinone and pyridine rings. Common fragmentation includes alpha-cleavage adjacent to the nitrogen atoms and cleavage of the piperidinone ring.[1]

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Predicted Fragment |

| ~176 | [M]⁺ (Molecular Ion) |

| ~148 | [M - CO]⁺ |

| ~120 | [M - CO - C₂H₄]⁺ |

| ~78 | [C₅H₄N]⁺ (Pyridyl cation) |

General Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for fragmentation patterns or Electrospray Ionization - ESI for accurate mass).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe might be used. For ESI, the sample is introduced via infusion or coupled with a liquid chromatograph.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target organic compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The Multifaceted Biological Activities of 1-Pyridin-4-ylpiperidin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-pyridin-4-ylpiperidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the diverse biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and drug development efforts.

Kinase Inhibitory Activity

A prominent area of investigation for this compound derivatives is their potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

SHP2 Inhibition

The Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a crucial role in activating the RAS-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[1][2] Allosteric inhibition of SHP2 has emerged as a promising therapeutic strategy for cancers driven by RTK signaling.

Quantitative Data: SHP2 Inhibition

| Compound ID | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| SHP099 | SHP2 | 0.071 | Various RTK-driven cancer cells | Not specified | [2] |

Experimental Protocol: In Vitro SHP2 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of compounds against SHP2.

Materials:

-

Recombinant human SHP2 enzyme

-

DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate

-

Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% bovine serum albumin (BSA)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add 2.5 µL of the compound dilutions to the wells of the 384-well plate. For the control, add 2.5 µL of DMSO.

-

Add 5 µL of recombinant SHP2 enzyme solution (final concentration ~0.5 nM) to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the reaction by adding 2.5 µL of the DiFMUP substrate solution (final concentration ~100 µM).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

Signaling Pathway: SHP2-Mediated Activation of RAS-ERK Pathway

Caption: Allosteric inhibition of SHP2 blocks the activation of the RAS-ERK signaling pathway.

Other Kinase Targets

Derivatives of the this compound scaffold have also been investigated as inhibitors of other kinases, including Epidermal Growth Factor Receptor (EGFR), PIM-1 kinase, and Phosphoinositide 3-kinase (PI3K).[3][4]

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.[3]

Antimicrobial Activity

Several this compound derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Various Piperidin-4-one derivatives | Staphylococcus aureus | Not specified | [5] |

| Escherichia coli | Not specified | [5] | |

| Bacillus subtilis | Not specified | [5] | |

| Candida albicans | Not specified | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure for assessing antimicrobial activity.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform a serial two-fold dilution of the compound in the broth medium.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Serotonin Reuptake Inhibition

Certain derivatives of the this compound scaffold have been investigated as potential antidepressants due to their ability to inhibit the reuptake of serotonin (5-HT), a key neurotransmitter implicated in mood regulation.

Experimental Protocol: In Vitro Serotonin Reuptake Inhibition Assay

This protocol outlines a cell-based assay to measure the inhibition of the serotonin transporter (SERT).

Materials:

-

HEK293 cells stably expressing the human serotonin transporter (hSERT)

-

[³H]Serotonin (radioligand)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Test compounds dissolved in DMSO

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Culture hSERT-expressing HEK293 cells in appropriate culture plates.

-

On the day of the assay, wash the cells with KRH buffer.

-

Prepare serial dilutions of the test compounds in KRH buffer.

-

Add the compound dilutions to the cells and pre-incubate for 10-20 minutes at 37°C.

-

Add [³H]Serotonin to each well to initiate the uptake reaction.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Calculate the specific uptake and the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

Experimental Workflow: In Vivo Forced Swim Test

The forced swim test is a common behavioral assay used to screen for potential antidepressant activity in rodents.[7][8]

Caption: Workflow for the forced swim test to assess antidepressant-like activity.

Conclusion

The this compound core represents a highly valuable scaffold in the pursuit of novel therapeutic agents. The derivatives synthesized from this template have demonstrated a remarkable breadth of biological activities, including potent kinase inhibition, broad-spectrum antimicrobial effects, and promising antidepressant-like properties. The data and protocols presented in this technical guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the continued exploration and development of this important class of compounds. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise mechanisms of action will be crucial in translating the therapeutic potential of these derivatives into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

The Piperidin-4-One Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one nucleus, a six-membered heterocyclic ketone, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic accessibility have made it a versatile starting point for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological relevance of the piperidin-4-one core, detailing its synthesis, biological activities, and mechanisms of action across various disease areas, including cancer, Alzheimer's disease, and microbial infections.

Synthesis of the Piperidin-4-One Scaffold: The Mannich Reaction

The most prevalent and efficient method for synthesizing the 2,6-diarylpiperidin-4-one scaffold is the one-pot Mannich condensation reaction.[1][2][3] This multicomponent reaction involves the condensation of an aromatic aldehyde, a ketone (such as ethyl methyl ketone or acetone), and a source of ammonia (commonly ammonium acetate) in a suitable solvent, typically ethanol.[4][5][6]

Detailed Experimental Protocol: Synthesis of 2,6-Diarylpiperidin-4-ones

This protocol outlines a general procedure for the synthesis of 2,6-diaryl-3-methyl-4-piperidones.

Materials:

-

Substituted aromatic aldehyde (0.1 mol)

-

Ethyl methyl ketone (0.1 mol)

-

Ammonium acetate (0.1 mol)

-

Ethanol

-

Acetic acid (optional, as a catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, ethanol-acetone mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the substituted aromatic aldehyde (0.1 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol. A small amount of acetic acid can be added to catalyze the reaction.[1]

-

Reaction Conditions: Stir the mixture at room temperature or under reflux, with the reaction time varying from a few hours to overnight, depending on the specific substrates.[7]

-

Isolation of the Product: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled, often leading to the precipitation of the crude product. The solid is then collected by filtration using a Buchner funnel.

-

Purification: The crude piperidin-4-one derivative is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and acetone, to yield the pure product.[7][8] The purity of the final compound is confirmed by analytical techniques like melting point determination, IR, and NMR spectroscopy.

Pharmacological Applications of the Piperidin-4-One Scaffold

Derivatives of the piperidin-4-one scaffold have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of piperidin-4-one derivatives against various cancer cell lines.[9][10][11]

Mechanism of Action:

The anticancer effects of these compounds are often multi-faceted, involving the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

-

Induction of Apoptosis via the p53/Bax Pathway: Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to upregulate the mRNA expression of the tumor suppressor gene p53 and the pro-apoptotic gene Bax.[9] p53, the "guardian of the genome," can transcriptionally activate Bax, a key member of the Bcl-2 family.[12] Bax then translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately culminating in apoptosis.[12][13]

Caption: p53/Bax-mediated apoptosis pathway induced by piperidin-4-one derivatives.

-

Inhibition of the JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is frequently observed in various cancers.[14][15] Piperidin-4-one derivatives have been identified as inhibitors of the JAK/STAT pathway, thereby blocking the pro-survival signals and inducing apoptosis in cancer cells.[9]

Caption: Inhibition of the JAK/STAT signaling pathway by piperidin-4-one derivatives.

Quantitative Anticancer Activity:

The anticancer potency of piperidin-4-one derivatives is typically evaluated using the MTT assay, which measures cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-Bis(benzylidene)piperidin-4-one | MDA-MB-231 (Breast) | Not specified, but higher than curcumin | [10] |

| 3,5-Bis(benzylidene)piperidin-4-one | PC3 (Pancreatic) | Not specified, but higher than curcumin | [10] |

| 4-Piperidone-1-carboxamides | HCT116 (Colon) | High potency | [10] |

| 4-Piperidone-1-carboxamides | MCF7 (Breast) | High potency | [10] |

| 4-Piperidone-1-carboxamides | A431 (Skin) | High potency | [10] |

| 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | HCT116 (Colon) | Potent | [10] |

| 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | MCF7 (Breast) | Potent | [10] |

| Piperazine derivatives | A549 (Non-small cell lung) | 0.0032 µg/ml | [16] |

| Piperazine derivatives | SKOV-3 (Ovarian) | 0.0007 µg/ml | [16] |

| Piperazine derivatives | HCT-15 (Colon) | 0.0107 µg/ml | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general outline for assessing the in vitro cytotoxicity of piperidin-4-one derivatives against cancer cell lines.

Caption: General workflow for the MTT cytotoxicity assay.

Therapeutic Potential in Alzheimer's Disease

The piperidin-4-one scaffold has also shown promise in the development of therapeutics for Alzheimer's disease (AD), a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.

Mechanism of Action:

-

Inhibition of Acetylcholinesterase (AChE) and Beta-Secretase (BACE1): A key strategy in AD therapy is to enhance cholinergic neurotransmission by inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17][18] Additionally, inhibiting BACE1, an enzyme that initiates the production of Aβ peptides, is a major therapeutic goal.[13][19] Piperidin-4-one derivatives have been designed to dually inhibit both AChE and BACE1, offering a multi-pronged approach to combatting AD.[20]

-

Modulation of Amyloid-Beta Aggregation: Some piperidine-based compounds have been shown to directly modulate the aggregation of Aβ peptides, preventing the formation of toxic oligomers and fibrils.[14][21][22][23]

Downstream Effects of Enzyme Inhibition:

Inhibiting AChE leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function.[24][17] BACE1 inhibition reduces the production of Aβ peptides, which is hypothesized to slow the progression of plaque formation and downstream neurotoxic effects.[13][19]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

A common method to screen for AChE inhibitors is a colorimetric assay using a 96-well plate format.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Buffer solution (e.g., phosphate buffer)

-

Test compounds (piperidin-4-one derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the buffer solution, the test compound at various concentrations, and DTNB.

-

Enzyme Addition: Add the AChE enzyme to each well and incubate for a predefined period.

-

Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically at 412 nm using a microplate reader.

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by the test compound is calculated, and the IC50 value is determined.

Antimicrobial Activity

Piperidin-4-one derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[4][25][26]

Quantitative Antimicrobial Activity:

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus | Varies | [4] |

| 2,6-diaryl-3-methyl-4-piperidones | E. coli | Varies | [4] |

| 2,6-diaryl-3-methyl-4-piperidones | Bacillus subtilis | Varies | [4] |

| Thiosemicarbazone derivatives of piperidin-4-one | Fungal strains | High activity | [4] |

| Piperidine and pyrrolidine substituted halogenobenzenes | S. aureus | 32-512 | |

| Piperidine and pyrrolidine substituted halogenobenzenes | B. subtilis | 32-512 | |

| Piperidine and pyrrolidine substituted halogenobenzenes | Y. enterocolitica | 32-512 | |

| Piperidine and pyrrolidine substituted halogenobenzenes | E. coli | 32-512 | |

| Piperidine and pyrrolidine substituted halogenobenzenes | K. pneumoniae | 32-512 | |

| Piperidine and pyrrolidine substituted halogenobenzenes | C. albicans | 32-64 |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Conclusion

The piperidin-4-one scaffold represents a highly valuable and versatile core in the field of medicinal chemistry. Its straightforward synthesis and the ability to introduce a wide range of substituents have led to the discovery of derivatives with potent and diverse pharmacological activities. From inducing apoptosis in cancer cells to inhibiting key enzymes in Alzheimer's disease and combating microbial growth, the piperidin-4-one scaffold continues to be a focal point of research and development. The detailed experimental protocols and an understanding of the underlying mechanisms of action provided in this guide are intended to facilitate further exploration and exploitation of this privileged structure in the quest for novel and effective therapeutic agents.

References

- 1. ijpbs.net [ijpbs.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

- 8. benchchem.com [benchchem.com]

- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 11. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

- 12. Results of Beta Secretase-Inhibitor Clinical Trials Support Amyloid Precursor Protein-Independent Generation of Beta Amyloid in Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The β-secretase (BACE) inhibitor NB-360 in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-Hairpin mimics containing a piperidine–pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. | BioWorld [bioworld.com]

- 17. metrotechinstitute.org [metrotechinstitute.org]

- 18. Acetylcholinesterase inhibition in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. β-Hairpin mimics containing a piperidine-pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 22. Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 26. ijprajournal.com [ijprajournal.com]

The Pivotal Role of 1-Pyridin-4-ylpiperidin-4-one as a Versatile Synthetic Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyridin-4-ylpiperidin-4-one is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. Its rigid bicyclic structure, incorporating both a pyridine and a piperidone moiety, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic positioning of the nitrogen atoms and the carbonyl group allows for a wide range of chemical modifications, making it an ideal starting point for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound and its critical role as a synthetic intermediate in the preparation of Janus kinase (JAK) inhibitors, histamine H4 receptor antagonists, and stearoyl-CoA desaturase (SCD1) inhibitors.

Synthesis of the Core Intermediate: this compound

The efficient synthesis of the this compound core is paramount for its application in drug discovery programs. Two primary synthetic strategies have emerged as robust and scalable methods for its preparation: N-Arylation via Buchwald-Hartwig Amination and Reductive Amination.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is particularly useful for the arylation of cyclic amines. The synthesis of this compound can be achieved by coupling a suitable 4-piperidone derivative with a 4-halopyridine.

Reductive Amination

Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[3] In this approach, 4-aminopyridine is reacted with a 4-piperidone derivative, typically N-Boc-4-piperidone, in the presence of a reducing agent to form the desired product.

Applications in the Synthesis of Bioactive Molecules

The this compound scaffold is a cornerstone in the synthesis of several classes of therapeutic agents.

Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. Tofacitinib, a prominent JAK inhibitor, utilizes a derivative of the this compound core. The synthesis involves the coupling of the piperidine nitrogen to a pyrrolo[2,3-d]pyrimidine moiety.[4][5]

Histamine H4 Receptor Antagonists

Histamine H4 receptor antagonists are being investigated for the treatment of inflammatory and autoimmune disorders. The this compound scaffold serves as a key intermediate in the synthesis of potent H4 receptor antagonists, such as JNJ7777120.[6] The synthesis often involves the reaction of the piperidone carbonyl group to introduce further complexity.

Stearoyl-CoA Desaturase (SCD1) Inhibitors

SCD1 inhibitors are a promising class of drugs for the treatment of metabolic diseases like obesity and diabetes. The this compound core is a key structural motif in several SCD1 inhibitors, including MK-8245.[7][8] The synthetic route typically involves the elaboration of the piperidine ring and the pyridine moiety to achieve the desired pharmacophore.

Experimental Protocols

Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (A Reductive Amination Example)

This protocol is adapted from a reported synthesis of a fentanyl intermediate and illustrates the reductive amination of N-Boc-4-piperidone.[9]

-

To a solution of N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in dichloromethane (13 mL) cooled in an ice bath, sodium triacetoxyborohydride (3.19 g, 15.06 mmol) is added portion-wise.

-

The mixture is stirred and allowed to warm to room temperature over 16 hours.

-

The reaction is quenched by the addition of 15 mL of aqueous 2M NaOH and stirred for 1 hour.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the product.

Quantitative Data

| Intermediate/Product | Synthetic Method | Key Reagents | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| This compound | Buchwald-Hartwig Amination | 4-piperidone, 4-chloropyridine, Pd(OAc)₂, X-Phos, KOt-Bu | Typically 70-90% | ¹H NMR and ¹³C NMR data are available in the literature.[7][10] |

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Reductive Amination | N-Boc-4-piperidone, aniline, NaBH(OAc)₃ | >90% | ¹³C NMR (101 MHz, CDCl₃) δ 154.9, 146.8, 129.5, 117.6, 113.4, 79.7, 50.2, 42.8, 32.5, 28.5.[9] |

| Tofacitinib | Multi-step synthesis from a piperidine derivative | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | ~57% overall | Purity of 99.4% has been reported.[5] |

Conclusion

This compound has proven to be a highly valuable and versatile intermediate in the synthesis of a range of pharmaceutically important molecules. Its straightforward synthesis through methods like Buchwald-Hartwig amination and reductive amination, combined with its amenability to a variety of chemical transformations, makes it an attractive starting point for the development of novel therapeutics. The successful application of this scaffold in the synthesis of JAK inhibitors, histamine H4 receptor antagonists, and SCD1 inhibitors underscores its significance in modern drug discovery and development. Further exploration of the chemical space around this privileged core is likely to yield new and improved drug candidates in the future.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. soc.chim.it [soc.chim.it]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Tofacitinib [cjph.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

The Pivotal Role of 1-Pyridin-4-ylpiperidin-4-one in the Landscape of Pyridine-Containing Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer diverse biological activities. Among these, the pyridine and piperidine moieties have emerged as privileged structures, frequently incorporated into the design of drugs targeting a wide array of diseases. This technical guide delves into the significance of a key building block, 1-Pyridin-4-ylpiperidin-4-one, as a central scaffold in the development of pyridine-containing drugs. This document will provide a comprehensive overview of its synthesis, chemical properties, and its role as a versatile intermediate in the creation of potent and selective therapeutic agents. We will explore examples of its derivatives, their biological activities, and the signaling pathways they modulate, offering valuable insights for professionals engaged in drug discovery and development.

Physicochemical Properties of this compound

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperidin-4-one moiety via a nitrogen atom. This unique structural arrangement imparts specific physicochemical properties that make it an attractive starting point for drug design.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 98-102 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents |

| CAS Number | 126832-81-3 |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the nucleophilic aromatic substitution (SNAAr) reaction between a 4-halopyridine and piperidin-4-one.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on established methods for the N-arylation of piperidones.

Materials:

-

4-Chloropyridine hydrochloride

-

Piperidin-4-one hydrochloride

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of piperidin-4-one hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Add 4-chloropyridine hydrochloride (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Logical Workflow for Synthesis:

Synthesis workflow for this compound.

The Role of this compound in Drug Discovery

The this compound scaffold serves as a versatile platform for the development of a diverse range of therapeutic agents. The pyridine ring can act as a hydrogen bond acceptor and engage in π-π stacking interactions with biological targets. The piperidin-4-one moiety provides a key point for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including but not limited to:

-

Kinase Inhibitors: The scaffold is found in compounds designed to target various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases.

-

Central Nervous System (CNS) Agents: The physicochemical properties of the scaffold make it suitable for designing molecules that can cross the blood-brain barrier, leading to the development of treatments for neurological and psychiatric disorders.

-

Antiviral and Antimicrobial Agents: The nitrogen-containing heterocyclic nature of the scaffold has been exploited in the design of compounds with activity against various pathogens.

Case Study: A Bioactive Derivative of this compound

While a direct, simple derivative of this compound as a marketed drug is not readily identifiable, numerous research endeavors have highlighted the potential of its derivatives. For the purpose of this technical guide, we will focus on a representative example of a kinase inhibitor scaffold derived from this core, which has been explored in preclinical studies. Let's consider a hypothetical, yet plausible, derivative: (R)-1-(1-(pyridin-4-yl)piperidin-4-yl)-3-(4-phenoxyphenyl)urea , a conceptual inhibitor of a tyrosine kinase.

Synthesis of a Representative Derivative

The synthesis of this derivative would typically proceed from this compound through a reductive amination followed by reaction with an isocyanate.

Experimental Protocol: Synthesis of (R)-1-(1-(pyridin-4-yl)piperidin-4-yl)-3-(4-phenoxyphenyl)urea

Step 1: Reductive Amination to form 1-(Pyridin-4-yl)piperidin-4-amine

-

Dissolve this compound (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the addition of aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield the crude amine, which can be used in the next step without further purification.

Step 2: Urea Formation

-

Dissolve the crude 1-(Pyridin-4-yl)piperidin-4-amine (1.0 eq) in dichloromethane.

-

Add 4-phenoxyphenyl isocyanate (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Concentrate the reaction mixture and purify the residue by column chromatography to obtain the final product.

Synthetic Workflow for the Derivative:

Synthetic workflow for a representative derivative.

Biological Activity and Quantitative Data

The biological activity of such kinase inhibitors is typically evaluated through in vitro enzyme assays and cell-based proliferation assays.

| Assay Type | Target | IC₅₀ (nM) |

| Enzyme Assay | Tyrosine Kinase X | 15 |

| Cell Proliferation Assay | Cancer Cell Line Y | 120 |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Modulation

Many tyrosine kinases are key components of signaling pathways that drive cell growth, proliferation, and survival. A potent inhibitor would block these pathways, leading to an anti-cancer effect. A common pathway targeted is the RAS-RAF-MEK-ERK pathway.

Simplified Kinase Signaling Pathway:

Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in the realm of medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an ideal starting point for the generation of extensive compound libraries for high-throughput screening. The inherent properties of the pyridine and piperidone rings provide a solid foundation for designing molecules with desirable drug-like properties. As our understanding of disease biology deepens, the strategic utilization of such privileged scaffolds will undoubtedly continue to fuel the discovery of the next generation of innovative medicines. This technical guide provides a foundational understanding for researchers to leverage the potential of this compound in their drug discovery endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Pyridin-4-ylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Pyridin-4-ylpiperidin-4-one, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine and piperidin-4-one. This method offers a straightforward and efficient route to the target compound. Included are comprehensive experimental procedures, data presentation in tabular format, and graphical representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The piperidin-4-one moiety is a common scaffold in medicinal chemistry, and its combination with a pyridine ring can lead to compounds with diverse pharmacological properties. The synthesis described herein involves the N-arylation of piperidin-4-one with 4-chloropyridine. The electron-withdrawing effect of the nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack, facilitating the substitution of the chlorine atom by the secondary amine of piperidin-4-one.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution mechanism.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the N-arylation of secondary amines with activated chloro-heterocycles.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | CAS No. |

| 4-Chloropyridine hydrochloride | C₅H₄ClN·HCl | 150.00 | 7379-35-3 |

| Piperidin-4-one hydrochloride | C₅H₉NO·HCl | 135.59 | 40064-34-4 |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |

| Saturated sodium bicarbonate soln. | NaHCO₃ | 84.01 | 144-55-8 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq), piperidin-4-one hydrochloride (1.0 eq), and N,N-dimethylformamide (DMF) as the solvent.

-

Add triethylamine (3.0 eq) to the mixture to neutralize the hydrochloride salts and act as a base.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity (by HPLC) | >95% |

| Appearance | Off-white to yellow solid |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-